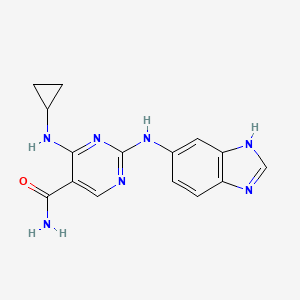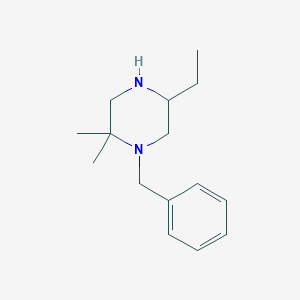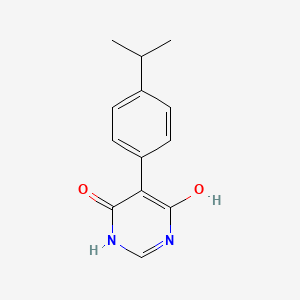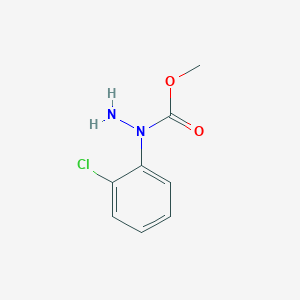
(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is an organic compound that features a brominated phenyl group and a cyclobutyl-substituted piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including neurological disorders and cancers .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-phenyl)-(4-methyl-piperazin-1-yl)-methanone
- (4-Bromo-phenyl)-(4-ethyl-piperazin-1-yl)-methanone
- (4-Bromo-phenyl)-(4-propyl-piperazin-1-yl)-methanone
Uniqueness
(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H19BrN2O |
|---|---|
Molekulargewicht |
323.23 g/mol |
IUPAC-Name |
(4-bromophenyl)-(4-cyclobutylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H19BrN2O/c16-13-6-4-12(5-7-13)15(19)18-10-8-17(9-11-18)14-2-1-3-14/h4-7,14H,1-3,8-11H2 |
InChI-Schlüssel |
NZNHGIVFMJAJRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-6-(4-hydroxypiperidin-1-yl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13875763.png)

![4-amino-N-[6-methyl-1-(quinolin-5-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13875771.png)
![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)
![N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine](/img/structure/B13875784.png)




![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)

![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)

